molecular formula C34H30N12Na2O6S2 B13747512 Fluorescent brightener 205 CAS No. 85187-74-2

Fluorescent brightener 205

Cat. No.: B13747512
CAS No.: 85187-74-2
M. Wt: 812.8 g/mol
InChI Key: KQIXHGNMGGYJAC-QDBORUFSSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent brightener 205 is synthesized through a multi-step process involving the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives. The initial step involves the substitution of chlorine atoms in the triazine ring with aniline groups under controlled temperature and pH conditions. This is followed by the condensation of the resulting dichlorotriazinyl intermediates with 4,4’-diaminostilbene-2,2’-disulfonic acid to form bis-monochlorotriazine intermediates. Finally, these intermediates undergo nucleophilic substitution with ethanolamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Fluorescent brightener 205 undergoes various chemical reactions, including:

    Substitution Reactions: The initial synthesis involves nucleophilic substitution reactions where chlorine atoms in the triazine ring are replaced by aniline groups.

    Condensation Reactions: The formation of bis-monochlorotriazine intermediates involves condensation reactions with 4,4’-diaminostilbene-2,2’-disulfonic acid.

    Nucleophilic Substitution: The final step involves nucleophilic substitution with ethanolamine.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is characterized by its ability to absorb UV light and emit visible blue light .

Scientific Research Applications

Fluorescent brightener 205 has a wide range of applications in scientific research:

Mechanism of Action

Fluorescent brightener 205 works by absorbing ultraviolet light in the 300-400 nm range and re-emitting it as visible blue light in the 420-470 nm rangeThe compound’s molecular structure, which includes conjugated double bonds and aromatic rings, allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Properties

CAS No.

85187-74-2

Molecular Formula

C34H30N12Na2O6S2

Molecular Weight

812.8 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;;

InChI Key

KQIXHGNMGGYJAC-QDBORUFSSA-L

Isomeric SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Origin of Product

United States

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